2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol
Overview
Description
Biochemical Analysis
Biochemical Properties
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a scavenger to inhibit lipid peroxidation reactions . This interaction helps in preventing damage to skin cells caused by peroxynitrite and nitric oxide .
Cellular Effects
This compound influences various cellular processes. It has been shown to have protective effects on skin cells by inhibiting oxidative stress induced by ultraviolet A (UVA) radiation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of ROS and RNS within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind with reactive species and inhibit their activity. This compound acts as an antioxidant, neutralizing ROS and RNS, thereby preventing oxidative damage to cellular components . Additionally, it may influence enzyme activity by either inhibiting or activating specific enzymes involved in oxidative stress pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained protective effects against oxidative stress in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the levels of ROS and RNS within the cells . This compound may also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating oxidative stress and protecting cellular components from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenol derivative with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzopyran derivatives.
Scientific Research Applications
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5,7-triol: This compound has an additional hydroxyl group, which may enhance its biological activity.
2,2-dimethylchroman: Lacks the hydroxyl groups present in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4,5-diol, resulting in different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromene-4,5-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5,8,12-13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRULODLPSXBZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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